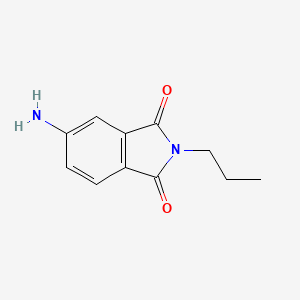

4-Amino-N-propylphthalimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-N-propylphthalimide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Applications

1. Enzyme Inhibition

Research indicates that 4-amino-N-propylphthalimide acts as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This property is significant for therapeutic applications in treating neurological disorders such as Alzheimer's disease. Molecular docking studies suggest that it interacts effectively with acetylcholinesterase, mimicking the binding mode of known inhibitors like tacrine.

2. Anti-inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory and analgesic properties of phthalimide derivatives, including this compound. In behavioral studies on murine models, compounds derived from phthalimide have shown promising results in pain relief, indicating their potential as new analgesic drugs .

3. Fluorescence Probes

The compound has been utilized as a powerful environment-sensitive probe in fluorescence studies. It exhibits polarity-dependent shifts in emission maximum and changes in fluorescence quantum yield, making it suitable for examining local polarity within biological membranes. This characteristic allows researchers to study protein interactions and cellular environments more effectively than traditional fluorescent markers like tryptophan .

Synthetic Applications

1. Chemical Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to participate in various chemical reactions underscores its utility in developing new compounds with desired biological activities.

2. Functionalization of Nanomaterials

Recent research has focused on functionalizing nanomaterials using phthalimide derivatives for applications such as pesticide detection. For example, a cyclotricatechylene derivative functionalized with propyl-phthalimide was synthesized to detect sulfosulfuron pesticides through enhanced fluorescence intensity upon binding .

Case Studies

Propiedades

Fórmula molecular |

C11H12N2O2 |

|---|---|

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

5-amino-2-propylisoindole-1,3-dione |

InChI |

InChI=1S/C11H12N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5,12H2,1H3 |

Clave InChI |

PMEHKVSRSQHZHZ-UHFFFAOYSA-N |

SMILES canónico |

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.